Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide

Catalog No.
S11945474
CAS No.
M.F
C4H5N3O4
M. Wt
159.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-ox...

Product Name

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide

IUPAC Name

methyl 4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate

Molecular Formula

C4H5N3O4

Molecular Weight

159.10 g/mol

InChI

InChI=1S/C4H5N3O4/c1-10-4(8)2-3(5)6-11-7(2)9/h1H3,(H2,5,6)

InChI Key

SKLBBAUSMSSXRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=[N+](ON=C1N)[O-]

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide is a heterocyclic compound belonging to the oxadiazole family. Its molecular formula is C4H5N3O3C_4H_5N_3O_3, and it features a five-membered ring containing two nitrogen atoms and three carbon atoms, with an amino group and a carboxylate ester substituent. The compound is characterized by its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Typical of oxadiazole derivatives:

  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound may be reduced to yield corresponding amines or other derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions make it a versatile intermediate for synthesizing more complex molecules.

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide exhibits notable biological activities. Research indicates that compounds in the oxadiazole family are often associated with:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity: Certain oxadiazoles are recognized for their ability to inhibit tumor growth and may act as potential anticancer agents by targeting specific pathways involved in cancer progression .
  • Enzyme Inhibition: Compounds like methyl 4-amino-1,2,5-oxadiazole derivatives can inhibit enzymes such as indoleamine 2,3-dioxygenase, which is relevant in cancer immunotherapy .

The synthesis of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like hydrazines and carboxylic acids, cyclization can be performed under acidic or basic conditions to form the oxadiazole ring.
  • Esterification: The carboxylic acid derivative can be reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Oxidation Reactions: The formation of the 2-oxide can involve oxidation steps using oxidizing agents like hydrogen peroxide or peracids.

These methods highlight the compound's synthetic accessibility for research and development purposes.

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide has several applications in various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agricultural Chemistry: Compounds with similar structures are explored as pesticides or herbicides due to their biological activities.
  • Material Science: The unique properties of oxadiazoles allow their use in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide focus on its binding affinity and biological interactions:

  • Protein-Ligand Interactions: Research has been conducted to understand how this compound interacts with various proteins implicated in disease pathways.
  • Enzyme Kinetics: Studies assess the inhibition of specific enzymes by this compound and its derivatives, providing insights into its mechanism of action.
  • Cellular Assays: Evaluating the effects on cell viability and proliferation helps establish its therapeutic potential.

These studies are crucial for elucidating the pharmacological profile of the compound.

Several compounds share structural similarities with methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylateC5H7N3O4C_5H_7N_3O_4Similar structure; used in antimicrobial research
4-Amino-1,2,5-OxadiazoleC3H3N3OC_3H_3N_3OBasic structure; precursor for various derivatives
Methyl 4-amino-furoxanC4H6N4OC_4H_6N_4OExhibits different biological activities

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide stands out due to its unique combination of functional groups that enhance its bioactivity compared to these similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

159.02800565 g/mol

Monoisotopic Mass

159.02800565 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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